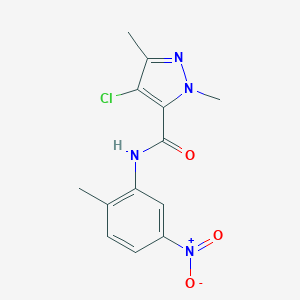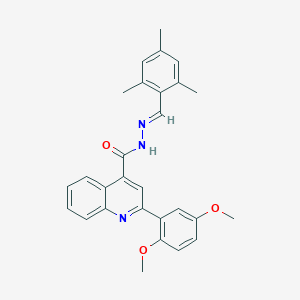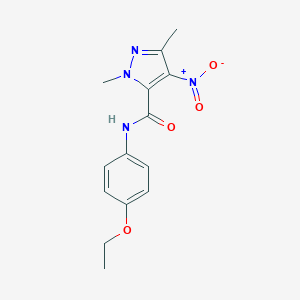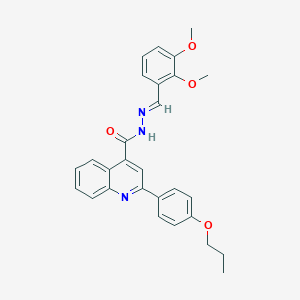![molecular formula C17H20N4O2S B445669 N~8~-METHYL-N~8~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-8-QUINOLINESULFONAMIDE](/img/structure/B445669.png)
N~8~-METHYL-N~8~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-8-QUINOLINESULFONAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~8~-METHYL-N~8~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-8-QUINOLINESULFONAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a quinoline backbone with a sulfonamide group and a pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N8-METHYL-N~8~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-8-QUINOLINESULFONAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Quinoline Synthesis: The quinoline backbone is often synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the quinoline derivative with a sulfonyl chloride in the presence of a base.
Final Coupling: The final step involves the coupling of the pyrazole ring with the quinoline sulfonamide derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring.
Reduction: Reduction reactions can occur at the sulfonamide group, converting it to a sulfinamide or sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonamide group and the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with amine or sulfide groups.
Substitution: Substituted derivatives with various functional groups replacing the sulfonamide or quinoline substituents.
科学研究应用
N~8~-METHYL-N~8~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-8-QUINOLINESULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of N8-METHYL-N~8~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-8-QUINOLINESULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to compete with these substrates for binding sites. This can lead to the inhibition of enzyme activity or the modulation of signaling pathways.
相似化合物的比较
Similar Compounds
- N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine
- N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine
- N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine oxalate
Uniqueness
N~8~-METHYL-N~8~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-8-QUINOLINESULFONAMIDE is unique due to the presence of both a quinoline and a pyrazole ring in its structure. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. The sulfonamide group further enhances its potential as an enzyme inhibitor and its ability to interact with biological targets.
属性
分子式 |
C17H20N4O2S |
|---|---|
分子量 |
344.4g/mol |
IUPAC 名称 |
N-methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]quinoline-8-sulfonamide |
InChI |
InChI=1S/C17H20N4O2S/c1-12-15(13(2)21(4)19-12)11-20(3)24(22,23)16-9-5-7-14-8-6-10-18-17(14)16/h5-10H,11H2,1-4H3 |
InChI 键 |
XJWNAXKXPBOLFU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1C)C)CN(C)S(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
规范 SMILES |
CC1=C(C(=NN1C)C)CN(C)S(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Diethyl 5-({[3-amino-4-phenyl-6-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B445586.png)
![5-[(2-chlorophenoxy)methyl]-N'-(4-ethoxy-3-methoxybenzylidene)-2-furohydrazide](/img/structure/B445587.png)
![1-[(3,6-Dichloro-1-benzothien-2-yl)carbonyl]-4-(2,2,3,3,4,4,4-heptafluorobutanoyl)piperazine](/img/structure/B445588.png)

![Isopropyl 4-(4-tert-butylphenyl)-5-methyl-2-[(4-toluidinocarbonyl)amino]thiophene-3-carboxylate](/img/structure/B445590.png)

![5-[(2-ISOPROPYL-5-METHYLPHENOXY)METHYL]-N-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-2-FURAMIDE](/img/structure/B445592.png)
![4-{3-[(3-chloro-4-fluorophenoxy)methyl]-4-methoxyphenyl}-2-methyl-N-(3-methylpyridin-2-yl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B445593.png)

![2-Amino-1-(2-chlorophenyl)-4-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B445599.png)
![2-(2,4-dichlorophenoxy)-N-(3-{N-[(5-methyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B445600.png)

![4-{3-methoxy-4-[(phenylsulfanyl)methyl]phenyl}-2,7,7-trimethyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B445607.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-adamantanecarboxamide](/img/structure/B445610.png)
